molecular formula C9H16FNO2 B6182680 rac-tert-butyl N-[(1r,3r)-3-fluorocyclobutyl]carbamate, trans CAS No. 2624139-44-0

rac-tert-butyl N-[(1r,3r)-3-fluorocyclobutyl]carbamate, trans

Cat. No.: B6182680
CAS No.: 2624139-44-0
M. Wt: 189.2
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Description

rac-tert-butyl N-[(1r,3r)-3-fluorocyclobutyl]carbamate, trans: is a chemical compound characterized by its unique structure, which includes a fluorine atom on a cyclobutyl ring and a tert-butyl group attached to a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1r,3r)-3-fluorocyclobutyl]carbamate, trans typically involves the following steps:

  • Fluorination: The starting material, cyclobutylamine, undergoes fluorination to introduce the fluorine atom at the 3-position.

  • Carbamate Formation: The fluorinated cyclobutylamine is then reacted with tert-butyl chloroformate to form the carbamate group.

  • Stereochemistry Control: The reaction conditions are carefully controlled to ensure the formation of the trans isomer.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to optimize yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthetic process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can occur at the fluorine atom or other positions on the cyclobutyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different fluorinated and non-fluorinated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-tert-butyl N-[(1r,3r)-3-fluorocyclobutyl]carbamate, trans exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-butyl N-[(1r,3r)-3-fluorocyclobutyl]carbamate, cis

  • rac-tert-butyl N-[(1r,3r)-3-chlorocyclobutyl]carbamate, trans

  • rac-tert-butyl N-[(1r,3r)-3-bromocyclobutyl]carbamate, trans

Uniqueness: The trans isomer of rac-tert-butyl N-[(1r,3r)-3-fluorocyclobutyl]carbamate is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The presence of the fluorine atom also imparts distinct chemical properties compared to its chloro- and bromo-substituted analogs.

Properties

CAS No.

2624139-44-0

Molecular Formula

C9H16FNO2

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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